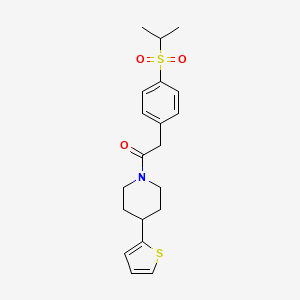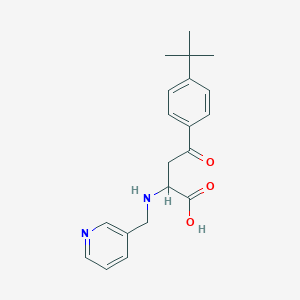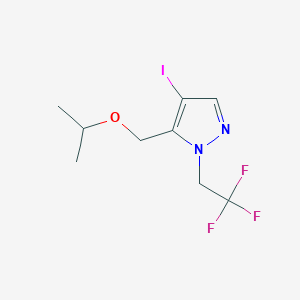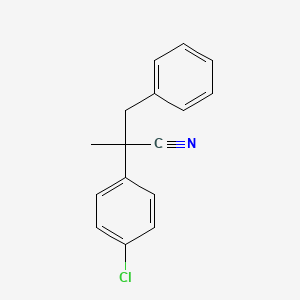
(R)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3. They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis Analysis
Carbamates can be synthesized through the reaction of amines with organic carbonates such as dimethyl carbonate . Pyrrolidines, a component of your compound, can be synthesized through a variety of methods, including the N-heterocyclization of primary amines with diols .Chemical Reactions Analysis
Carbamates and pyrrolidines can participate in a variety of chemical reactions. For example, carbamates can react with amines to form ureas . Pyrrolidines can undergo reactions such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as boiling point, density, and solubility could vary widely .Applications De Recherche Scientifique
Approche Domino Catalysée au Rhodium pour les Dihydropyrrolidones Trifluoroéthoxylées
- Contexte: Des chercheurs ont développé une nouvelle méthode de synthèse impliquant l'oxydation catalysée au rhodium et la trifluoroéthoxylation des pyrrolidones. Ce processus permet la trifluoroéthoxylation des liaisons C–H sp3 non activées, éliminant ainsi le besoin de substrats halogénés ou de groupes directeurs .
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the pyrrolidine nucleus in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
A related compound, phenyl® (1(3(3,4dimethoxyphenyl)2,6 dimethylimidazo[1,2 b]pyridazin 8 yl)pyrrolidin3yl)carbamate (pddc), has been identified as a potent, selective inhibitor of nsmase2 with excellent oral bioavailability and brain penetration .
Result of Action
It can be inferred from related compounds that it likely has a broad range of biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTCVIHNVLALCL-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)



![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)

![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)
![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)


![2-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2411208.png)
![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)
